methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate
Description
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate is a pyrazole-derived compound featuring a 1-methyl, 3-phenyl, and 5-chloro-substituted pyrazole core. The carbonyl group at position 4 is linked to an acetamide moiety, terminating in a methyl ester. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazole carbonitriles and oxadiazole derivatives) have been explored for biological activity .
Properties
IUPAC Name |
methyl 2-[(5-chloro-1-methyl-3-phenylpyrazole-4-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-18-13(15)11(14(20)16-8-10(19)21-2)12(17-18)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTJQTOFAONCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)NCC(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate typically involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate has been investigated for its pharmacological properties, particularly its role as a potential therapeutic agent.
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. This compound has been synthesized and tested for its ability to inhibit cancer cell proliferation. The compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer drug candidate .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research indicates that pyrazole derivatives can possess antibacterial and antifungal properties. This compound has shown promise in preliminary studies against common pathogens, making it a candidate for further development as an antimicrobial agent .
Agricultural Applications
The agricultural sector has also shown interest in this compound due to its potential use as a pesticide or herbicide.
Pesticidal Activity
Research indicates that compounds with pyrazole moieties can act as effective pesticides. This compound has been evaluated for its efficacy against various agricultural pests. Laboratory tests have demonstrated that this compound can significantly reduce pest populations, suggesting its utility in crop protection strategies .
Herbicidal Properties
In addition to its pesticidal capabilities, there is evidence that pyrazole derivatives can inhibit the growth of certain weeds. Studies have indicated that this compound could be formulated into herbicides, providing an environmentally friendly alternative to traditional chemical herbicides .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent functionalization. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry have been employed to confirm the structure and purity of the compound.
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated molar mass; experimental data unavailable in provided evidence.
Key Observations:
Substituent Effects on Reactivity and Solubility: The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in , which improves membrane permeability but reduces aqueous solubility. The oxadiazole-thioether in 8a adds rigidity and may influence binding affinity in biological systems.
Synthetic and Analytical Methods :
- Structural elucidation of analogs often employs crystallographic tools like SHELXL for refinement and ORTEP for visualization . These methods confirm substituent positioning and molecular geometry, critical for structure-activity relationship (SAR) studies.
Functional Group Impact: Amino groups (e.g., in 3b ) facilitate hydrogen bonding, enhancing interactions with biological targets. Chloro substituents (common in all compounds) contribute to electronegativity and steric effects, influencing both reactivity and metabolic stability.
Research Findings and Implications
- Structural Insights : Crystallographic data for analogs highlight the planar nature of the pyrazole ring and the spatial orientation of substituents, which are pivotal for optimizing molecular interactions .
- Biological Potential: While the target compound lacks direct activity data, its analogs exhibit diverse bioactivity. For example, oxadiazole derivatives (e.g., 8a ) are studied for antimicrobial properties, suggesting the target could be modified for similar applications.
- Synthetic Flexibility : The acetamide linkage in the target compound allows for straightforward derivatization, enabling the introduction of varied pharmacophores.
Notes
Biological Activity
Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate, a pyrazole derivative, has garnered attention for its diverse biological activities. Pyrazole compounds are known for their pharmacological significance, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 316.75 g/mol. The presence of the pyrazole moiety is crucial for its biological activity, as it influences the compound's interaction with biological targets.
1. Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. Specific studies indicate that this compound may induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes at micromolar concentrations .
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |
| HCT116 (Colon Cancer) | 2.30 | Inhibition of cell proliferation |
2. Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated in carrageenan-induced paw edema models, demonstrating a reduction in inflammation markers. Studies suggest that this compound may selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is often implicated in inflammatory processes .
| Model | Effect Observed | Reference |
|---|---|---|
| Carrageenan Paw Edema | Significant reduction | |
| COX Inhibition | Selective COX-2 inhibition |
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored in several studies. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains, indicating a promising avenue for further research .
Case Studies
Several case studies highlight the pharmacological potential of pyrazole derivatives:
- Study on Anticancer Properties : A study involving a series of pyrazole compounds demonstrated that modifications to the pyrazole ring significantly enhanced anticancer activity against MDA-MB-231 cells, suggesting that structural optimization could lead to more potent agents .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of substituted pyrazoles found that certain derivatives exhibited minimal gastric toxicity while effectively reducing inflammation, reinforcing the therapeutic potential of these compounds .
Q & A
Q. What are the common synthetic routes for methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetate?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by formylation and acylation steps. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride intermediates are generated through cyclization and oxidation, which are then coupled with methyl 2-aminoacetate derivatives . Reaction conditions often involve refluxing in polar aprotic solvents (e.g., DMF) under inert atmospheres.
Q. How is structural characterization performed for this compound?
X-ray crystallography (e.g., single-crystal analysis) and spectroscopic methods (¹H/¹³C NMR, IR, and mass spectrometry) are standard. For pyrazole derivatives, NMR signals for the pyrazole ring protons (δ 6.5–8.5 ppm) and carbonyl groups (C=O at ~170 ppm in ¹³C NMR) are critical. Crystallographic data (e.g., bond angles and torsion angles) confirm spatial arrangements, as seen in structurally related pyrazole-carboxylates .
Q. What preliminary biological screening assays are used for this compound?
Initial screening focuses on antimicrobial activity via broth microdilution (MIC determination against Gram-positive/negative bacteria) and antifungal assays (e.g., Candida spp.). Cytotoxicity assays (MTT or resazurin-based) are performed on mammalian cell lines to establish selectivity indices .
Advanced Research Questions
Q. How can reaction yields be optimized for the acylation step in the synthesis?
Statistical design of experiments (DoE) is employed to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, response surface methodology (RSM) can identify ideal conditions (e.g., 80–100°C in DMF with Cs₂CO₃ as a base) to maximize yield while minimizing side reactions like hydrolysis of the methyl ester .
Q. What computational methods are used to predict the compound’s reactivity or binding interactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., bacterial enzymes), guiding SAR studies. Physicochemical properties (logP, pKa) are predicted via platforms like ACD/Labs Percepta .
Q. How are contradictory bioactivity results resolved between studies?
Contradictions often arise from assay variability (e.g., bacterial strain differences) or solubility issues. Meta-analyses comparing protocols (e.g., agar diffusion vs. microdilution) and orthogonal assays (e.g., time-kill kinetics) clarify discrepancies. Adjusting solvent systems (e.g., DMSO concentration ≤1%) minimizes false negatives .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
SAR is explored by synthesizing analogs with modified substituents (e.g., replacing chloro with fluoro or varying phenyl ring substituents). Biological data are analyzed using multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .
Methodological Challenges
Q. How is the stability of the methyl ester group maintained during synthesis?
The ester group is prone to hydrolysis under basic conditions. Stability is ensured by using mild bases (e.g., NaHCO₃) in anhydrous solvents. Reaction progress is monitored via TLC (ethyl acetate/hexane) or LC-MS to detect premature hydrolysis .
Q. What purification techniques are optimal for isolating this compound?
Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (from ethanol/water) achieves >95% purity. HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves closely related impurities .
Q. How can heterogeneous catalysis improve the sustainability of its synthesis?
Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) enable coupling reactions under milder conditions, reducing energy use. Solvent-free mechanochemical methods or green solvents (e.g., 2-MeTHF) align with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
